An In-depth Technical Guide to the Physicochemical Properties of N-(4-Amino-3-methylphenyl)methanesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-(4-Amino-3-methylphenyl)methanesulfonamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-(4-Amino-3-methylphenyl)methanesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values, data from its close structural isomer, 4-Amino-N-methylbenzenemethanesulfonamide, and general experimental protocols applicable to the characterization of sulfonamides. This guide is intended to serve as a foundational resource for researchers, offering insights into its potential characteristics and providing standardized methodologies for its empirical investigation. The document also explores the potential biological relevance of this class of compounds, including a representative signaling pathway, to contextualize its significance in drug discovery.
Introduction
N-(4-Amino-3-methylphenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in pharmacology renowned for a wide spectrum of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1] The unique structural arrangement of an amino group and a methyl substituent on the phenyl ring, coupled with a methanesulfonamide moiety, suggests a molecule with distinct electronic and steric properties that could influence its biological activity and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this compound is paramount for its potential development as a therapeutic agent, guiding formulation, predicting bioavailability, and informing structure-activity relationship (SAR) studies.
Chemical Identity
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IUPAC Name: N-(4-Amino-3-methylphenyl)methanesulfonamide
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Chemical Formula: C₈H₁₂N₂O₂S
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Molecular Weight: 200.26 g/mol
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Chemical Structure:
Figure 1: Chemical structure of N-(4-Amino-3-methylphenyl)methanesulfonamide.
Physicochemical Properties
Direct experimental data for N-(4-Amino-3-methylphenyl)methanesulfonamide is not extensively available in peer-reviewed literature. Therefore, the following table includes data for the closely related isomer, 4-Amino-N-methylbenzenemethanesulfonamide (CAS: 109903-35-7) , where the methyl group is attached to the sulfonamide nitrogen instead of the phenyl ring. These values should be considered as estimations for the target compound and require experimental verification.
| Property | Value (for 4-Amino-N-methylbenzenemethanesulfonamide) | Reference |
| Melting Point | 140-142 °C | [2] |
| Boiling Point (Predicted) | 387.6 ± 44.0 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [2] |
| pKa (Predicted) | 11.50 ± 0.40 | [2] |
| logP (Predicted) | 0.1 | [3] |
Experimental Protocols
The following are generalized experimental protocols for determining the key physicochemical properties of sulfonamides. These methods can be adapted for the specific analysis of N-(4-Amino-3-methylphenyl)methanesulfonamide.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
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Apparatus: Mel-Temp apparatus or similar, capillary tubes.
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Procedure:
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A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
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Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
The solubility can be determined using the isothermal saturation method.[4]
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Apparatus: Analytical balance, thermostated shaker, centrifuge, spectrophotometer or HPLC.
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Procedure:
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
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The mixture is agitated in a thermostated shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The saturated solution is then centrifuged to separate the undissolved solid.
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An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
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The solubility is expressed in units such as mg/mL or mol/L.
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pKa Determination
The acid dissociation constant (pKa) can be determined using methods such as potentiometric titration or UV-Vis spectrophotometry. A common method for sulfonamides involves liquid chromatography (LC).[5][6]
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Apparatus: HPLC system with a UV detector, pH meter, analytical balance.
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Procedure (LC-based):
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A series of mobile phases with varying pH values are prepared using appropriate buffer systems.
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A solution of the compound is injected into the HPLC system equilibrated with each mobile phase.
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The retention time of the compound is recorded at each pH.
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The pKa is determined by plotting the retention factor (k) against the pH of the mobile phase and fitting the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.[7]
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logP Determination
The octanol-water partition coefficient (logP) can be determined using the shake-flask method or, more commonly, by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]
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Apparatus: HPLC system with a UV detector, C18 column.
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Procedure (RP-HPLC):
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A series of standard compounds with known logP values are selected.
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The retention times of the standard compounds and the test compound are determined using an isocratic mobile phase (e.g., methanol-water mixture).
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A calibration curve is constructed by plotting the logarithm of the retention factor (log k) of the standards against their known logP values.
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The logP of the test compound is then determined by interpolating its log k value on the calibration curve.
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Potential Biological Activity and Signaling Pathways
Sulfonamide derivatives are known to exhibit a wide range of biological activities, and many act as inhibitors of various enzymes.[1] Specifically, sulfonamides have been identified as potent inhibitors of tyrosine kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[10] While the specific biological targets of N-(4-Amino-3-methylphenyl)methanesulfonamide have not been elucidated, its structural similarity to known kinase inhibitors suggests it could potentially modulate similar pathways.
One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[11][12] Inhibition of VEGFR-2, a key receptor in this pathway, is a validated strategy in cancer therapy.[13]
Figure 2: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Synthetic Workflow
A general synthetic route to N-aryl methanesulfonamides involves the reaction of an appropriate aniline derivative with methanesulfonyl chloride. For the synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide, a plausible workflow would involve the protection of the amino group, followed by sulfonylation, and subsequent deprotection. A more direct approach, if selective, would be the direct sulfonylation of 4-amino-3-methylaniline. Below is a conceptual workflow for the synthesis.
Figure 3: Conceptual synthetic workflow.
A patent for a related compound, 4-amino-N-methylphenyl methane sulfonamide, describes a synthesis process involving the reduction of the corresponding nitro compound using hydrazine hydrate as the reducing agent.[14] This suggests an alternative route starting from 3-methyl-4-nitrophenol.
Conclusion
N-(4-Amino-3-methylphenyl)methanesulfonamide is a compound with potential for further investigation in the field of medicinal chemistry. This technical guide has compiled the available, albeit limited, physicochemical data, and has provided a framework of standardized experimental protocols for its comprehensive characterization. The exploration of its potential role as a kinase inhibitor, particularly within the VEGFR signaling pathway, highlights a promising avenue for future biological evaluation. The successful synthesis and empirical determination of the properties outlined in this document will be crucial next steps in unlocking the therapeutic potential of this and related sulfonamide derivatives.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. (Open Access) Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents (2023) | Rudradip Das | 10 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
